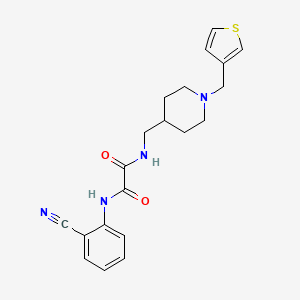![molecular formula C11H10Cl2F3N3O2 B2440715 N'-(3-chloropropanoyl)-2-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]acétohydrazide CAS No. 2058453-00-0](/img/structure/B2440715.png)
N'-(3-chloropropanoyl)-2-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]acétohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide is a synthetic compound of significant interest in various fields, including medicinal chemistry and industrial applications. This compound's structure is characterized by the presence of a chlorinated pyridine ring substituted with a trifluoromethyl group, and an acetohydrazide moiety connected to a chloropropanoyl group.
Applications De Recherche Scientifique
Chemistry:
As an intermediate in the synthesis of other complex organic molecules.
Used in studying reaction mechanisms involving pyridine derivatives.
Biology:
Potential use as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
Investigated for its potential role as an antimicrobial or anticancer agent, given its ability to interfere with key biological pathways.
Industry:
Utilized in the synthesis of advanced materials, including polymers and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide typically involves multiple steps:
Step 1: Synthesis of the pyridine core involves chlorination and trifluoromethylation of a pyridine derivative under specific reaction conditions such as the use of thionyl chloride and trifluoromethyl iodide.
Step 2: The acetohydrazide moiety is introduced through a reaction between an appropriate hydrazine derivative and an acetyl chloride under anhydrous conditions.
Step 3: Coupling of the pyridine derivative with the acetohydrazide moiety is achieved through nucleophilic substitution, using catalysts like palladium, at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production process is optimized for efficiency and scalability:
Large-Scale Reactors: Utilize large-scale reactors to ensure consistent product yield and quality.
Continuous Flow Processes: Employ continuous flow processes to minimize reaction times and enhance throughput.
Automation: Integrate automated monitoring and control systems to maintain optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly affecting the hydrazide moiety, leading to the formation of corresponding azides.
Reduction: Reduction can be carried out to yield hydrazine derivatives.
Substitution: The chlorinated and trifluoromethylated sites allow for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid under acidic conditions.
Reduction: Utilization of reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions with nucleophiles like amines or thiols.
Major Products:
Oxidation produces azides.
Reduction leads to hydrazine derivatives.
Substitution results in a variety of nucleophilic adducts.
Mécanisme D'action
The compound’s biological activity can be attributed to its interactions with molecular targets such as enzymes or receptors. The chlorinated and trifluoromethylated pyridine ring can bind to hydrophobic pockets within proteins, while the hydrazide moiety forms hydrogen bonds, disrupting normal function.
Molecular Targets and Pathways:
Enzymatic inhibition through competitive binding.
Disruption of cell signaling pathways by interfering with receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
2-[3-chloro-5-(methyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide.
2-[3-chloro-5-(fluoromethyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide.
2-[3-chloro-5-(trifluoromethyl)phenyl]-N'-(3-chloropropanoyl)acetohydrazide.
This compound’s uniqueness and potential make it a valuable subject for ongoing scientific exploration and application. Intrigued by any specific part?
Propriétés
IUPAC Name |
3-chloro-N'-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F3N3O2/c12-2-1-9(20)18-19-10(21)4-8-7(13)3-6(5-17-8)11(14,15)16/h3,5H,1-2,4H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTDQGGFHXFPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)NNC(=O)CCCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2440632.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2440634.png)

![N-[[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2440638.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2440639.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid](/img/structure/B2440640.png)
![6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2440642.png)




![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B2440650.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2440654.png)
